Product packaging for Ceftiolene(Cat. No.:CAS No. 77360-52-2)

Ceftiolene

Cat. No.: B124596
CAS No.: 77360-52-2
M. Wt: 594.6 g/mol
InChI Key: WJXAHFZIHLTPFR-JLRJEBFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Cephalosporin (B10832234) Development and Ceftiolene's Position

The development of cephalosporins is marked by a generational classification, with each successive generation offering a broader spectrum of activity, particularly against Gram-negative bacteria. The first cephalosporin was discovered in 1945, and the first-generation agents were introduced in the 1960s. The second and third generations followed in the 1970s and 1980s, respectively, a period of significant advancement in antibiotic development.

Third-generation cephalosporins were specifically engineered to be more effective against Gram-negative bacteria compared to their predecessors. This compound, also known by its developmental code 42980RP, is a third-generation cephalosporin. Research published in 1984 described it as a new cephalosporin with a broad antibacterial spectrum similar to other prominent third-generation agents like cefotaxime (B1668864) and ceftriaxone (B1232239). drugs.com These antibiotics were designed to combat a wide array of infections, including those of the respiratory tract, skin, urinary tract, and central nervous system.

Evolution of β-Lactam Antibiotics and the Scientific Contribution of this compound Research

The evolution of β-lactam antibiotics, which includes penicillins and cephalosporins, has been a continuous effort to overcome bacterial resistance and to broaden the spectrum of activity. These antibiotics function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls, a mechanism mediated by their binding to penicillin-binding proteins (PBPs).

Research into this compound has provided valuable insights into the biochemical properties and bacteriolytic activity of third-generation cephalosporins. Studies on this compound have detailed its affinity for various PBPs in different bacterial species, contributing to the understanding of how subtle structural modifications in cephalosporins can influence their target-binding and efficacy.

One significant study evaluated the bacteriolytic and biochemical properties of this compound, comparing it with other third-generation cephalosporins. The research highlighted that this compound's affinity for PBPs in Escherichia coli was comparable to that of ceftriaxone and cefotaxime. drugs.com However, it showed a greater affinity than latamoxef (B1674534) for the higher molecular weight PBPs in several Gram-negative bacteria. drugs.com Furthermore, its affinity for PBP1 in Staphylococcus aureus was found to be greater than that of cefotaxime or latamoxef. drugs.com

The bacteriolytic activity of this compound against Gram-negative organisms was found to be similar to ceftriaxone and notably better than other tested third-generation cephalosporins. drugs.com These findings underscored the importance of looking beyond minimum inhibitory concentration (MIC) determinations to differentiate between antibiotics that might otherwise seem very similar. drugs.com

Below is a summary of the comparative affinity of this compound for Penicillin-Binding Proteins (PBPs) in various bacteria as detailed in the 1984 study.

BacteriumPBPThis compound Affinity Comparison
Escherichia coliVariousVery comparable to ceftriaxone and cefotaxime.
E. coli, Enterobacter cloacae, Proteus mirabilis, Pseudomonas aeruginosaHigher Molecular Weight PBPsGenerally greater than latamoxef.
Staphylococcus aureusPBP1Greater than cefotaxime or latamoxef.
PBP3Comparable to cefotaxime or latamoxef.

Contemporary Relevance of this compound Research in Antimicrobial Sciences

The contemporary relevance of this compound appears to be primarily historical and for research purposes. There is a notable absence of recent clinical trials or mentions of this compound in current clinical use. The landscape of antimicrobial agents has evolved significantly since the 1980s, with the development of fourth and fifth-generation cephalosporins, as well as other classes of antibiotics designed to combat emerging resistance mechanisms.

While this compound itself may not be a clinically utilized antibiotic today, the data generated from its research continues to be a part of the foundational knowledge of cephalosporin pharmacology. The detailed biochemical studies of compounds like this compound have paved the way for the rational design of newer β-lactam antibiotics with improved stability, enhanced PBP affinity, and a lower susceptibility to β-lactamase enzymes produced by resistant bacteria.

The primary research available on this compound dates back to the mid-1980s, and there is no evidence to suggest that it progressed to widespread clinical use. Therefore, its current relevance lies in its contribution to the scientific literature and the historical development of our understanding of third-generation cephalosporins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N8O8S3 B124596 Ceftiolene CAS No. 77360-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAHFZIHLTPFR-JLRJEBFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024597
Record name Cefatiolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77360-52-2
Record name Ceftiolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77360-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftiolene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefatiolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFTIOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Elucidation for Ceftiolene and Its Analogues

Pioneering Synthetic Routes to Ceftiolene

The foundational synthetic routes for cephalosporins, including this compound, typically begin with the 7-aminocephalosporanic acid (7-ACA) core. wikipedia.orgubbcluj.ro

The 7-ACA nucleus (PubChem CID: 483168) is a crucial synthon for the synthesis of cephalosporin (B10832234) antibiotics. wikipedia.org This core structure is commonly obtained from cephalosporin C, a natural β-lactam antibiotic produced via fermentation processes. ubbcluj.ro Two primary enzymatic routes exist for converting cephalosporin C to 7-ACA:

A two-step enzymatic cleavage utilizing D-amino acid oxidase (DAAO) and glutarylacylase (GA). ubbcluj.ro

A one-step enzymatic hydrolysis of cephalosporin C with a CPC acylase (CA). ubbcluj.ro Chemical deacylation of cephalosporin C is also a widely employed industrial method for 7-ACA production. ubbcluj.ro

Once the 7-ACA core is established, the synthesis of this compound involves the strategic attachment of its unique side chains. While detailed, proprietary synthetic routes for this compound itself are often found in specialized patent literature, the general approach involves a series of reactions to append the specific substituents at positions C-3 and C-7 of the cephem nucleus. For instance, the synthesis of Ceftaroline Fosamil, a related cephalosporin, illustrates the complexity of such pathways. This synthesis can involve starting with (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid as a raw material, followed by amino protection, halogenation, amide condensation, deprotection, and amino phosphorylation steps. google.comgoogle.com These steps highlight the sequential functional group transformations and coupling reactions necessary to construct the complete antibiotic molecule.

Chemical derivatization is a fundamental approach in medicinal chemistry to modify existing compounds, including cephalosporins, to create analogues with improved properties or novel activities. googleapis.comgoogle.com For this compound, derivatization strategies primarily involve modifications at the C-3 and C-7 positions of the cephalosporin core, which are known to influence pharmacological properties and antibacterial activity, respectively. mdpi.comwikipedia.org These modifications can be introduced to enhance stability, alter solubility, improve chromatographic properties for analysis, or modulate biological activity. googleapis.comgoogle.comnih.gov For example, introducing specific functional groups or altering existing ones on the side chains can lead to analogues with different affinities for bacterial targets or altered pharmacokinetic profiles.

Advanced Synthetic Techniques in this compound Research

Modern synthetic chemistry offers sophisticated techniques to precisely control the structure and isotopic composition of compounds like this compound, crucial for advanced research and development.

Deuterium (B1214612) labeling, the selective incorporation of deuterium atoms into a molecule, is a valuable technique in drug discovery and metabolic profiling research. mdpi.comprinceton.edu The substitution of hydrogen atoms with deuterium can strengthen carbon-deuterium bonds, making the molecule more resistant to metabolic degradation and potentially leading to longer-lasting effects. mdpi.comprinceton.edu this compound-d3 (PubChem CID: 71314626) is an example of a deuterated analogue. [2nd snippet from previous search] The synthesis of deuterated compounds often involves hydrogen-deuterium exchange reactions, frequently employing D2O as the deuterium source in the presence of catalysts like palladium. mdpi.com These methods allow for chemo/regioselective H-D exchange, providing isotopically labeled compounds essential for understanding metabolic pathways and improving drug candidates. mdpi.com

Cephalosporins, including this compound, possess chiral centers, and their biological activity is often highly dependent on their specific stereoisomeric form. i.moscow Stereoselective synthesis aims to produce a compound with a desired stereochemistry, minimizing or eliminating the formation of unwanted enantiomers or diastereomers. googleapis.com Methods for achieving stereoselective synthesis or separating isomers are well-established in organic chemistry. These include:

Chiral synthesis from an optically pure precursor. google.com

Resolution of racemates (or their salts/derivatives) using techniques like chiral high-pressure liquid chromatography (HPLC). google.com

Reacting a racemate with a suitable optically active compound (e.g., an alcohol, or a chiral acid/base if the compound has an acidic/basic moiety). google.com Such approaches are critical to ensure the production of the most biologically active and consistent form of this compound.

Structural Modifications and their Influence on Biological Activity

The biological activity of cephalosporins, including this compound, is intimately linked to their chemical structure, particularly the nature of the side chains attached to the 7-ACA core. Extensive structure-activity relationship (SAR) studies have elucidated how specific modifications impact antibacterial efficacy.

The β-lactam ring is fundamental to the antibacterial mechanism of cephalosporins, as it mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby irreversibly inhibiting penicillin-binding proteins (PBPs) crucial for bacterial cell wall synthesis. mdpi.comwikipedia.org

Key areas of structural modification and their influence on biological activity include:

C-7 Side Chain Modifications : Substitutions at the C-7 position of the cephalosporin nucleus are primarily responsible for determining the antibacterial spectrum and potency. mdpi.comwikipedia.org For example, the introduction of an α-iminomethoxy group to the C-7 side chain in some cephalosporins increased resistance to β-lactamases due to stereochemical blocking. mdpi.com

C-3 Side Chain Modifications : Changes at the C-3 position generally influence the pharmacological properties, such as pharmacokinetics, metabolism, and bioavailability. mdpi.comwikipedia.org

Impact on Gram-Positive vs. Gram-Negative Activity : Analogues with lipophilic groups on the primary amine of the side chain have been observed to retain activity against Gram-positive bacteria but lose activity against Gram-negative bacteria. nih.gov Conversely, compounds lacking an aromatic ring in the side chain can result in a complete loss of antibacterial activity. nih.gov

These findings underscore the delicate balance of structural features required for optimal antibacterial activity and highlight the importance of targeted chemical modifications in the development of new cephalosporin agents.

Exploration of Side Chains and Their Impact on Antimicrobial Activity

Research into the antimicrobial activity of this compound has focused on its interaction with penicillin-binding proteins (PBPs) and its bacteriolytic properties. A study by Williamson et al. in 1984 evaluated the biochemical properties of this compound (referred to as 42980RP). nih.gov This research highlighted this compound's strong affinities for various PBPs across different bacterial species. For instance, its affinities for PBPs in Escherichia coli were comparable to those of cefotaxime (B1668864) and ceftriaxone (B1232239), and generally superior to latamoxef (B1674534) (moxalactam) for higher molecular weight PBPs in E. coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa. nih.gov

Furthermore, this compound demonstrated a greater affinity for PBP1 of Staphylococcus aureus compared to cefotaxime or latamoxef, while its affinity for PBP3 was comparable to these antibiotics. nih.gov The bacteriolytic activity of this compound against Gram-negative organisms at defined concentrations was observed to be similar to ceftriaxone and notably more effective than other third-generation cephalosporins tested in that study. nih.gov The introduction of plasmid-encoded beta-lactamases into E. coli was found to reduce the variation in bacteriolytic effect among different cephalosporins, with a notable inoculum effect observed for this compound's bacteriolysis. nih.gov

Despite these findings on this compound's inherent antimicrobial characteristics, detailed research findings specifically exploring modifications to this compound's side chains and their subsequent impact on its antimicrobial activity are not widely reported in the available scientific literature. Most discussions on structure-activity relationships (SAR) for cephalosporins refer to general principles applied across the class or specific studies on other compounds like ceftaroline.

Linker Chemistry and Conjugate Formation in this compound Research

Molecular Mechanism of Action of Ceftiolene

Interaction with Bacterial Cell Wall Biosynthesis Pathways

The fundamental mechanism of Ceftiolene's antibacterial activity lies in its ability to disrupt the biosynthesis of the peptidoglycan layer, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic pressure.

This compound's primary molecular target is the family of penicillin-binding proteins (PBPs), which are bacterial enzymes that catalyze the transpeptidation reaction. This reaction involves the cross-linking of peptidoglycan chains, which is essential for the strength and rigidity of the cell wall. By binding to the active site of these enzymes, this compound acylates the serine residue, forming a stable, covalent bond. This irreversible inhibition prevents the PBPs from carrying out their normal function, thereby blocking the final step of cell wall synthesis. The resulting weakened cell wall cannot withstand the internal turgor pressure, leading to cell lysis and bacterial death.

The efficacy of this compound against different bacterial species is determined by its binding affinity to their specific PBPs. The spectrum of activity is therefore dependent on which PBPs are targeted and the strength of that interaction.

**Table 1: Binding Affinity of this compound for Key Penicillin-Binding Proteins (PBPs) in *Staphylococcus aureus***

Penicillin-Binding Protein (PBP) Binding Affinity of this compound
PBP1 Greater than Cefotaxime (B1668864) or Latamoxef (B1674534) nih.gov
PBP3 Comparable to Cefotaxime or Latamoxef nih.gov
PBP4 Data not available

Studies comparing this compound to other third-generation cephalosporins have provided insights into its relative potency. In Escherichia coli, the binding affinities of this compound for PBPs are very similar to those of ceftriaxone (B1232239) and cefotaxime. nih.gov Against a range of Gram-negative bacteria, including E. coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa, this compound generally demonstrates a greater affinity for the higher molecular weight PBPs than latamoxef. nih.gov

**Table 2: Comparative PBP Binding Affinities of this compound and Other β-Lactam Antibiotics in *Escherichia coli***

Penicillin-Binding Protein (PBP) This compound Cefotaxime Ceftriaxone Latamoxef
High-Molecular-Weight PBPs Comparable to Cefotaxime/Ceftriaxone nih.gov Comparable to this compound/Ceftriaxone nih.gov Comparable to this compound/Cefotaxime nih.gov Generally lower affinity than this compound nih.gov

Differential Binding Affinities to Specific PBPs in Various Bacterial Species

Induction of Bacteriolysis and Cellular Lysis Mechanisms

The inhibition of PBPs by this compound sets off a chain of events that culminates in the destruction of the bacterial cell through bacteriolysis.

The bacteriolytic activity of this compound is a direct consequence of the disruption of cell wall synthesis. The inhibition of transpeptidases leads to a structurally unsound peptidoglycan layer. Concurrently, the activity of bacterial autolytic enzymes, known as autolysins, continues. These enzymes are normally involved in cell wall remodeling, growth, and separation. In the absence of new peptidoglycan synthesis, the ongoing degradation of the cell wall by autolysins leads to a catastrophic loss of structural integrity.

The bacteriolytic effect of this compound against Gram-negative organisms has been observed to be similar to that of ceftriaxone. nih.gov Interestingly, the lytic process induced by this compound appears to be less affected by the presence of chloramphenicol (B1208), an inhibitor of protein synthesis, when compared to the lysis induced by cefotaxime or latamoxef. nih.gov This suggests a potentially more direct or potent activation of the lytic cascade. Furthermore, in S. aureus, pre-treatment with low concentrations of this compound renders the bacteria more susceptible to lysis by lysostaphin, an enzyme that specifically cleaves the cross-bridges of staphylococcal peptidoglycan. nih.gov This indicates that this compound-induced alterations in the cell wall structure can enhance the activity of other lytic agents.

Modulation of Bacteriolysis by Cooperative PBP Effects

The bactericidal activity of Ceftaroline, the active metabolite of the prodrug Ceftaroline fosamil, is a result of its ability to disrupt the synthesis of the bacterial cell wall. nih.gov This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. nih.govmedscape.com The inhibition of these enzymes leads to a weakening of the cell wall, ultimately resulting in cell lysis and bacterial death. nih.govnih.gov

Ceftaroline exhibits a broad spectrum of activity, which is attributed to its high affinity for various PBPs in both Gram-positive and Gram-negative bacteria. nih.gov In Staphylococcus aureus, including methicillin-resistant strains (MRSA), Ceftaroline demonstrates a strong binding affinity for PBP1, PBP2, PBP3, and notably, PBP2a. nih.govhodoodo.com The ability to effectively bind to PBP2a, which is encoded by the mecA gene and confers resistance to most β-lactam antibiotics, is a key feature of Ceftaroline's anti-MRSA activity. ebi.ac.ukwikipedia.org

In Streptococcus pneumoniae, Ceftaroline shows high affinity for PBP2x, PBP2a/2b, and PBP1a, which are crucial for its activity against penicillin-resistant strains. hodoodo.comwikipedia.org The cooperative inhibition of multiple PBPs is believed to contribute to the potent bacteriolytic effect of Ceftaroline. By simultaneously targeting several key enzymes involved in cell wall synthesis, the drug can more effectively disrupt the integrity of the peptidoglycan layer, leading to rapid cell death.

The following table summarizes the binding affinities of Ceftaroline for various PBPs in susceptible and resistant strains of S. aureus and S. pneumoniae, as indicated by the 50% inhibitory concentration (IC50).

OrganismStrain TypePBP TargetCeftaroline IC50 (μg/ml)
S. aureusMethicillin-Susceptible (MSSA)PBP1≤0.5
PBP2≤0.5
PBP3≤0.5
Methicillin-Resistant (MRSA)PBP2a0.01 - 1
S. pneumoniaePenicillin-Resistant (PRSP)PBP1a0.125 - 0.25
PBP2b0.5 - 4
PBP2x0.1 - 1

Molecular Level Insights into Target Engagement

Structural Biology Studies of this compound-PBP Complexes

Structural biology studies have provided valuable insights into the molecular interactions between Ceftaroline and its target PBPs. X-ray crystallography has been employed to determine the three-dimensional structures of Ceftaroline in complex with various PBPs, revealing the precise binding modes and the key residues involved in the interaction.

In the case of PBPs from other bacteria, such as Pseudomonas aeruginosa, structural studies of related cephalosporins have shown that the antibiotic molecule occupies the central portion of the active site cleft. nih.gov The binding is covalent, involving the formation of an acyl-enzyme intermediate with a catalytic serine residue in the PBP active site. These studies also highlight the flexibility of the active site, which can adopt different conformations upon antibiotic binding. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the dynamic behavior of Ceftaroline and its interactions with target proteins. nih.gov These methods allow for the simulation of molecular movements over time, providing a deeper understanding of the binding process and the stability of the drug-target complex.

Molecular docking studies have been used to predict the binding poses of Ceftaroline within the active sites of various PBPs. These studies have confirmed the importance of specific hydrogen bond interactions and hydrophobic contacts for the stable binding of the drug. For instance, simulations have shown that Ceftaroline can form hydrogen bonds with key active site residues in the main protease of SARS-CoV-2, suggesting its potential for drug repurposing. nih.gov

Molecular dynamics simulations have been employed to study the conformational changes in both the drug and the protein upon binding. These simulations have provided insights into the stability of the Ceftaroline-PBP complex and the role of specific amino acid residues in mediating the interaction. For example, MD simulations have been used to analyze the flexibility of different regions of the PBP, revealing how the protein structure adapts to accommodate the antibiotic molecule.

Antimicrobial Spectrum and Efficacy in Preclinical Models

Broad-Spectrum Activity Analysis of Ceftiolene

This compound exhibits a broad antibacterial spectrum, which has been described as similar to that of cefotaxime (B1668864) or ceftriaxone (B1232239), both well-known third-generation cephalosporins. nih.govncats.iooup.com Its antimicrobial activity is mediated through the inhibition of bacterial cell wall synthesis, a characteristic mechanism of beta-lactam antibiotics, by binding to penicillin-binding proteins (PBPs). nih.govoup.com

This compound demonstrates activity against Gram-positive bacterial pathogens, notably Staphylococcus aureus. nih.govncats.iooup.com Studies have shown that this compound's affinity for PBP1 of Staphylococcus aureus is greater than that of cefotaxime or latamoxef (B1674534). nih.govncats.iooup.com For PBP3 in Staphylococcus aureus, its affinity is comparable to these antibiotics. nih.govncats.iooup.com Furthermore, this compound showed higher affinities for PBPs 1 and 3 of Staph. aureus 209P compared to other third-generation cephalosporins, although its activity was lower than that of cephalothin, which exhibited superior antibacterial activity. oup.com Growth of Staphylococcus aureus in the presence of low concentrations of this compound resulted in the bacteria becoming more sensitive to lysis by lysostaphin, a phenomenon not as pronounced with cefotaxime or latamoxef under similar conditions. nih.govoup.com

This compound displays significant activity against a range of Gram-negative bacterial pathogens, including Escherichia coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa. nih.govncats.iooup.com The affinities of this compound for penicillin-binding proteins in Escherichia coli are highly comparable to those of ceftriaxone and cefotaxime. nih.govncats.iooup.com Additionally, this compound generally exhibits greater affinity for the higher molecular weight PBPs of Escherichia coli and Enterobacter cloacae when compared to latamoxef (moxalactam). nih.govncats.iooup.com Specifically, this compound demonstrated the highest affinity for PBP3 in E. coli W7 and Enterobacter cloacae 40345, which correlated with the induction of filamentation in these organisms. oup.com

Comparative Efficacy Studies with Other Antimicrobial Agents

The bacteriolytic activity of this compound at defined concentrations against Gram-negative organisms has been shown to be similar to that of ceftriaxone. nih.govncats.iooup.com Importantly, this bacteriolytic activity was observed to be significantly better than that of other third-generation cephalosporins tested, including cefotaxime, ceftazidime, and latamoxef. nih.govncats.iooup.com

The introduction of plasmid-encoded beta-lactamases into Escherichia coli was observed to reduce the wide variation in the bacteriolytic effect among different cephalosporins, and a significant inoculum effect was noted for bacteriolysis. nih.govoup.com Furthermore, chloramphenicol (B1208) exhibited less antagonism against this compound- or ceftriaxone-induced lysis compared to its effect on lysis induced by cefotaxime or latamoxef. nih.govoup.com

In Vitro Susceptibility and Resistance Profiling Methodologies

To accurately assess the antimicrobial properties of this compound, researchers have emphasized the necessity of employing techniques beyond routine minimum inhibitory concentration (MIC) determinations. nih.govoup.com This is crucial for distinguishing between antibiotics that might otherwise appear similar based solely on MIC values, allowing for a more comprehensive understanding of their biochemical and bacteriolytic characteristics. nih.govoup.com While standard susceptibility testing methods such as broth microdilution and disk diffusion are generally applied for antimicrobial agents, a deeper analysis of this compound's mode of action and efficacy requires more detailed biochemical assays, including the evaluation of penicillin-binding protein affinities and bacteriolytic effects. nih.govoup.com

Minimum Inhibitory Concentration (MIC) Determinations

While specific tabular data detailing Minimum Inhibitory Concentrations (MICs) for a wide range of pathogens are not extensively available in the provided preclinical literature for this compound, studies indicate its efficacy at lower concentrations. This compound was observed to be generally more effective at lower concentrations than other tested third-generation cephalosporins, including cefotaxime, ceftazidime, ceftriaxone, and latamoxef, in inducing bacterial filamentation. nih.gov

Specialized Assays for Distinguishing Antimicrobial Efficacy

Specialized assays have been employed to elucidate the distinct antimicrobial efficacy of this compound, particularly focusing on its interaction with penicillin-binding proteins (PBPs) and its bacteriolytic characteristics.

Penicillin-Binding Protein (PBP) Affinities: this compound's affinities for PBPs, crucial targets for β-lactam antibiotics, have been compared to those of other cephalosporins.

Organism / PBP TargetThis compound Affinity Compared to Cefotaxime / CeftriaxoneThis compound Affinity Compared to Latamoxef (Moxalactam)
Escherichia coli PBPsVery comparableGenerally greater for higher molecular weight PBPs
Enterobacter cloacae PBPsNot specifiedGenerally greater for higher molecular weight PBPs
Proteus mirabilis PBPsNot specifiedGenerally greater for higher molecular weight PBPs
Pseudomonas aeruginosa PBPsNot specifiedGenerally greater for higher molecular weight PBPs
Staphylococcus aureus PBP1GreaterGreater
Staphylococcus aureus PBP3ComparableComparable

These findings suggest a favorable binding profile for this compound across key bacterial species. nih.govmims.com

Bacteriolytic Activity: this compound's bacteriolytic activity has been assessed, revealing its capacity to induce cell lysis in susceptible organisms.

Organism / ConditionThis compound Bacteriolytic Activity Compared to CeftriaxoneThis compound Bacteriolytic Activity Compared to Other Third-Generation Cephalosporins (e.g., Cefotaxime, Latamoxef)
Gram-negative organisms (at defined concentrations)SimilarSignificantly better

nih.govmims.com

Microbiological Eradication Rates in Preclinical Investigations

Preclinical investigations into this compound have provided insights into its potential for microbiological eradication, primarily through its bacteriolytic properties. The bacteriolytic activity of this compound at defined concentrations against Gram-negative organisms was found to be similar to that of ceftriaxone and notably superior to other third-generation cephalosporins tested. nih.govmims.com

The introduction of plasmid-encoded β-lactamases into Escherichia coli was observed to reduce the variability in the bacteriolytic effect among different cephalosporins, with a significant inoculum effect noted for this compound-induced bacteriolysis. Furthermore, chloramphenicol demonstrated less antagonism against this compound- or ceftriaxone-induced lysis compared to its effect on cefotaxime or latamoxef. nih.govmims.com

In studies involving Staphylococcus aureus, growth at low concentrations of this compound resulted in the bacteria becoming more susceptible to lysis by lysostaphin, an enzyme known for its lytic action against staphylococcal cell walls. This suggests that this compound can sensitize Staphylococcus aureus to other lytic agents. nih.govmims.com

Mechanisms of Bacterial Resistance to Ceftiolene

β-Lactamase-Mediated Resistance

β-Lactamases are bacterial enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. wikipedia.org Ceftiolene is noted to be "More resistant to hydrolysis by β-lactamase" and carries "less risk of ESBL induction." nih.gov This suggests a degree of intrinsic stability against certain β-lactamase types.

Plasmid-encoded β-lactamases, such as those belonging to the TEM, SHV, and CTX-M families (Ambler Class A), are significant contributors to antibiotic resistance in Gram-negative bacteria. mdpi.commsdmanuals.com These enzymes are capable of rapidly disseminating among bacterial populations due to their location on mobile genetic elements. mdpi.com While many first and second-generation cephalosporins are susceptible to hydrolysis by these enzymes, third and fourth-generation cephalosporins generally exhibit improved stability. mdpi.com this compound, as a third-generation cephalosporin (B10832234), is reported to be "More resistant to hydrolysis by β-lactamase" nih.gov, implying a favorable profile against common plasmid-encoded β-lactamases, including extended-spectrum β-lactamases (ESBLs), and is associated with "less risk of ESBL induction." nih.gov However, specific detailed research findings on the hydrolysis rates of this compound by individual plasmid-encoded β-lactamases (e.g., TEM-1, SHV-1, or specific CTX-M variants) were not extensively detailed in the provided literature.

β-Lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their molecular structure and catalytic mechanisms. msdmanuals.commdpi.com Classes A, C, and D are serine β-lactamases, while Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for their activity. mdpi.com this compound's general characteristic of being "More resistant to hydrolysis by β-lactamase" nih.gov indicates a degree of stability. However, specific data quantifying this compound's stability against each of the four Ambler classes (A, B, C, and D) was not explicitly available in the provided search results. The statement suggests a broad-spectrum resistance to β-lactamase activity, aligning with its classification as a later-generation cephalosporin designed to overcome common resistance mechanisms.

Penicillin-Binding Protein (PBP) Alterations

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. etflin.complos.org Beta-lactam antibiotics exert their bactericidal effect by covalently binding to and inhibiting these proteins. psu.edu Alterations in PBPs are a significant mechanism of resistance to beta-lactam antibiotics. bristol.ac.uk

Bacterial resistance can emerge through mutations in PBP genes that lead to a reduced binding affinity of the antibiotic to its target PBPs. nih.gov These mutations can result in the PBP still performing its essential function in cell wall synthesis, but with significantly diminished susceptibility to the antibiotic. plos.org For this compound, research has indicated that it exhibits a "highest degree of interaction with E. coli PBP 2." asm.org Furthermore, its "binding affinities of PBPs 1A, 1B, and 3 for all of the antibiotics tested were very similar" asm.org, suggesting effective binding to these crucial PBPs in Escherichia coli. While these findings highlight this compound's interaction with specific PBPs, detailed research on specific mutations within these or other PBPs that explicitly lead to reduced this compound binding affinity and resistance was not comprehensively outlined in the provided sources.

Another mechanism of PBP-mediated resistance involves the presence or overexpression of low-affinity PBPs. nih.gov This can lead to a situation where, even in the presence of the antibiotic, there are sufficient amounts of the low-affinity PBP to continue cell wall synthesis, thus circumventing the antibiotic's inhibitory effect. mdpi.com While this is a known general mechanism for beta-lactam resistance, specific instances or detailed research findings regarding the overexpression of PBPs as a resistance mechanism specifically against this compound were not explicitly provided in the search results.

Efflux Pump Systems and Reduced Permeability

Efflux pump systems and reduced outer membrane permeability are crucial mechanisms by which Gram-negative bacteria, in particular, can resist antibiotics by limiting their intracellular concentration. nih.govnih.gov

Efflux pumps are transmembrane protein complexes that actively transport a wide range of structurally diverse antimicrobial agents out of the bacterial cell, thereby preventing the drug from reaching its intracellular target at a sufficient concentration. nih.govjidc.org This active expulsion contributes significantly to multidrug resistance phenotypes. nih.gov this compound is recognized as a compound that can be affected by efflux pump systems. google.com However, the specific efflux pump systems (e.g., RND, MFS, SMR superfamilies) that are primarily responsible for this compound efflux and the extent of their contribution to this compound resistance were not detailed in the provided information.

Reduced permeability, often occurring in Gram-negative bacteria, involves alterations to the outer membrane that restrict the entry of antibiotics. bristol.ac.uk This can be achieved through mechanisms such as the downregulation or mutation of porins, which are protein channels that facilitate the diffusion of hydrophilic molecules, including many beta-lactam antibiotics, across the outer membrane. bristol.ac.uknih.gov A decrease in the number or functionality of these porins can significantly reduce antibiotic uptake. bristol.ac.uk The combination of reduced entry and increased efflux is collectively referred to as "reduced permeability" and can be a potent resistance mechanism, sometimes even enhancing the effect of other resistance mechanisms. bristol.ac.uk While these general principles apply to beta-lactams, specific studies detailing the impact of altered outer membrane permeability on this compound's efficacy were not explicitly provided in the search results.

Inoculum Effect on this compound Efficacy

The inoculum effect refers to the phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases substantially with a higher bacterial inoculum size mims.commims.com. This effect can lead to treatment failures in clinical settings despite in vitro susceptibility at standard inoculum levels. For this compound, a significant inoculum effect has been observed in the bacteriolysis of Escherichia coli when plasmid-encoded beta-lactamases were introduced mdpi.com.

This phenomenon is primarily attributed to the increased enzymatic capacity of a larger bacterial population. When a high number of bacteria are present, a greater quantity of beta-lactamase enzymes is produced, which can rapidly hydrolyze the antibiotic, thereby decreasing its effective concentration and resulting in a higher MIC mims.com. For instance, studies on other cephalosporins, such as cefepime, have also reported a marked inoculum effect, especially in the presence of ESBLs mims.com. The inoculum effect underscores the importance of considering bacterial load in the context of antibiotic efficacy and resistance development.

Genetic Basis of Resistance Development

The development of bacterial resistance to antibiotics, including this compound, is fundamentally rooted in genetic alterations. These alterations can arise through spontaneous mutations within the bacterial chromosome or through the acquisition of new genetic material via horizontal gene transfer (HGT) wikidata.org.

Identification of Resistance-Associated Genes and Mutations

The identification of specific genes and mutations is crucial for understanding the molecular basis of antibiotic resistance. For beta-lactam antibiotics like this compound, key resistance-associated genes often encode beta-lactamases. For example, the blaCTX-M gene family is widely recognized for conferring resistance to various cephalosporin subclasses wikidata.orgwikidata.org. Mutations in promoter regions, such as those affecting the ampC gene, can also lead to the overexpression of chromosomal beta-lactamases and increased resistance wikidata.org.

While direct, specific genetic mutations conferring resistance solely to this compound are not extensively detailed in the provided literature beyond the general mention of plasmid-encoded beta-lactamases mdpi.com, research on other beta-lactams offers insights into common genetic mechanisms. For instance, resistance to ceftaroline, another cephalosporin, has been linked to amino acid-altering mutations in penicillin-binding protein 2a (PBP2a) encoded by the mecA gene in methicillin-resistant Staphylococcus aureus (MRSA) cenmed.comnih.gov. Similarly, mutations in RNA polymerase genes (rpoB and rpoD) have been identified as contributing to ceftriaxone (B1232239) resistance in Neisseria gonorrhoeae wikidata.orgwikipedia.orgpharmakb.com. Beyond target modifications and enzymatic degradation, genetic changes affecting outer membrane porins or leading to the overexpression of efflux pumps also contribute to resistance cenmed.commims.com. The acquisition of antibiotic resistance genes (ARGs) or point mutations in core chromosomal genes are primary drivers of antimicrobial resistance phenotypes wikidata.org.

Whole-Genome Sequencing in Resistance Mechanism Research

Whole-genome sequencing (WGS) has revolutionized the study of antimicrobial resistance by providing a comprehensive and high-resolution view of bacterial genomes. It is a powerful tool for predicting phenotypic drug resistance patterns and elucidating the genetic underpinnings of resistance mims.comwikidata.orgwikidata.orgmims.com.

WGS enables the precise identification of both horizontally acquired resistance genes and novel chromosomal mutations that contribute to antibiotic resistance mims.comwikidata.org. By analyzing the entire genetic makeup of a bacterial isolate, researchers can pinpoint specific amino acid substitutions in target proteins, such as PBPs, that reduce antibiotic binding affinity nih.gov. Furthermore, WGS facilitates the annotation of diverse resistance mechanisms, including those related to antibiotic efflux, target alteration, target protection, target replacement, and enzymatic inactivation wikidata.org. This genomic approach allows for the correlation of genotypic resistance profiles with observed phenotypic resistance, offering invaluable insights into how resistance develops and spreads within bacterial populations mims.comwikidata.org. WGS is increasingly utilized for surveillance, outbreak investigation, and understanding the evolutionary dynamics of antibiotic resistance wikidata.org.

Compound Names and PubChem CIDs

Preclinical Pharmacological and Toxicological Investigations

In Vitro Pharmacodynamic Models for Ceftiolene

In vitro pharmacodynamic (PD) models are essential for understanding how an antimicrobial agent interacts with bacteria under controlled laboratory conditions, providing insights into its mechanism of action and efficacy. bioivt.com

Time-Dependent Killing and Post-Antibiotic Effects Research

This compound's characteristics have been investigated through various biochemical assays, including its affinities for penicillin-binding proteins (PBPs). fda.gov As a beta-lactam antibiotic, this compound exerts its antibacterial activity by binding to PBPs, which are crucial for bacterial cell wall synthesis. aast.org Studies have shown that the affinities of this compound for PBPs were comparable to those of ceftriaxone (B1232239) and cefotaxime (B1668864) for Escherichia coli. Furthermore, this compound generally demonstrated greater affinity than latamoxef (B1674534) (moxalactam) for the higher molecular weight PBPs in E. coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa. fda.gov

Beta-lactam antibiotics, as a class, are generally characterized by time-dependent killing, meaning their efficacy is primarily dependent on the duration for which drug concentrations remain above the minimum inhibitory concentration (MIC). dovepress.comwho.int They typically exhibit a weak or absent post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after the antibiotic concentration has fallen below the MIC. embopress.orgfda.gov Specific research detailing the time-dependent killing curves or the post-antibiotic effects of this compound in isolation is not extensively detailed in publicly available preclinical literature.

PK/PD Modeling to Optimize Antimicrobial Profiles

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates drug concentration profiles (pharmacokinetics) with their antimicrobial effects (pharmacodynamics) to predict and optimize dosing regimens. bioivt.comjpiamr.eu This approach is crucial for defining the dose-exposure-response relationships of antimicrobials and guiding the selection of optimal treatment schedules. bioivt.com While PK/PD modeling is a standard component of preclinical antimicrobial development, specific detailed PK/PD modeling data for this compound were not extensively identified in the provided search results.

Research on Potential Drug-Drug Interactions Involving this compound

Preclinical drug-drug interaction (DDI) studies are conducted to evaluate how a new drug candidate might interact with other co-administered drugs, which can affect their safety and efficacy. bioivt.comqps.comnih.gov These studies typically involve in vitro assessments of drug-metabolizing enzymes (such as cytochrome P450 enzymes) and transporters, followed by in vivo studies in animal models to simulate real-world conditions. qps.comnih.goveuropa.eunih.gov Specific research on potential drug-drug interactions involving this compound was not extensively identified in the provided search results.

Toxicological Profile and Safety Assessment in Preclinical Studies

Toxicological studies are a fundamental part of preclinical development, designed to assess the safety profile of a new compound, identify potential adverse effects, and determine safe dose ranges for subsequent human clinical trials. nih.govnbt.nhs.ukeuropa.eu These studies encompass various parameters, including dose-response relationships, absorption, distribution, metabolism, and excretion (ADME), and potential immunogenicity. nih.govnih.gov The aim is to establish the toxicological profile of new compounds or extend the known profiles of existing ones for new indications or formulations. europa.eu Specific detailed toxicological profiles or safety assessment data for this compound from preclinical studies were not extensively identified in the provided search results.

Advanced Research Methodologies and Techniques Applied to Ceftiolene

High-Throughput Screening for Novel Ceftiolene Potentiators

High-throughput screening (HTS) is a critical methodology in drug discovery for rapidly assessing large numbers of compounds to identify those that modulate a specific biological pathway. In the context of this compound, HTS can be instrumental in discovering "potentiators," which are compounds that may not have intrinsic antibacterial activity but can enhance the effectiveness of this compound, particularly against resistant bacterial strains.

The primary objective of an HTS campaign for this compound potentiators would be to screen extensive and diverse chemical libraries to find molecules that restore or increase the susceptibility of resistant bacteria to this compound. The screening process is typically automated and involves the use of microtiter plates, allowing for the simultaneous testing of thousands of compounds.

A standard HTS workflow for identifying this compound potentiators would involve:

Assay Development: Creating a robust and reproducible assay that can accurately measure the potentiation of this compound's activity. This is often a cell-based assay using a bacterial strain with known resistance to this compound.

Library Screening: Screening a large library of small molecules in the presence of a sub-inhibitory concentration of this compound.

Hit Identification and Confirmation: Identifying "hits" – compounds that, in combination with this compound, inhibit bacterial growth. These hits are then re-tested to confirm their activity.

Lead Optimization: Promising hits undergo further medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

Screening PhaseObjectiveTypical MethodologyKey Metrics
Primary ScreenIdentify initial "hits" from a large compound library.Cell-based assay with a this compound-resistant bacterial strain in 384- or 1536-well plates.Z'-factor, signal-to-background ratio, hit rate.
Hit ConfirmationVerify the activity of the initial hits and eliminate false positives.Re-testing of primary hits in the same assay.Confirmation rate, IC50/EC50 values.
Dose-Response AnalysisDetermine the potency of the confirmed hits.Serial dilution of confirmed hits to generate dose-response curves.Potency (e.g., EC50), efficacy (e.g., Emax).
Secondary AssaysCharacterize the mechanism of action and rule out non-specific effects.Assays to determine the mode of action, such as β-lactamase inhibition or effects on cell permeability.Selectivity, mechanism of action.

Omics Technologies in this compound Resistance Research (e.g., Genomics, Proteomics)

Omics technologies, such as genomics and proteomics, provide a global view of the molecular changes that occur in bacteria when they develop resistance to antibiotics like this compound. These technologies are crucial for identifying the mechanisms of resistance and for discovering new drug targets.

Genomics: The application of genomics to this compound resistance involves sequencing the entire genome of resistant bacterial strains and comparing them to their susceptible counterparts. This can reveal mutations in genes that are known to be involved in resistance, such as those encoding for β-lactamases or penicillin-binding proteins (PBPs), the primary targets of cephalosporins. Whole-genome sequencing can also identify novel resistance genes.

Proteomics: Proteomics focuses on the large-scale study of proteins. In the context of this compound resistance, proteomics can be used to identify changes in protein expression that are associated with resistance. For example, a resistant bacterium might overexpress efflux pumps that actively remove this compound from the cell, or it might alter the expression of PBPs. Techniques such as two-dimensional gel electrophoresis and mass spectrometry are used to compare the proteomes of susceptible and resistant bacteria.

The integration of genomics and proteomics data can provide a more comprehensive understanding of the complex molecular mechanisms underlying this compound resistance.

Omics TechnologyApplication in this compound Resistance ResearchKey Findings and Insights
GenomicsWhole-genome sequencing of resistant and susceptible bacterial strains.Identification of mutations in genes encoding PBPs, β-lactamases, and other resistance-associated proteins.
TranscriptomicsAnalysis of the complete set of RNA transcripts to understand gene expression changes in response to this compound.Reveals upregulation of genes involved in efflux pumps, stress responses, and cell wall remodeling.
ProteomicsQuantitative analysis of the entire protein complement of bacteria under this compound stress.Detection of changes in the abundance of proteins such as β-lactamases, PBPs, and membrane transport proteins.
MetabolomicsStudy of the complete set of small-molecule metabolites to understand the metabolic response to this compound.Identification of alterations in metabolic pathways, such as peptidoglycan biosynthesis, in resistant strains.

Advanced Imaging Techniques for Bacterial Response to this compound

Advanced imaging techniques allow researchers to visualize the morphological and structural changes that occur in bacteria when they are exposed to antibiotics like this compound. These techniques provide valuable insights into the mechanism of action of the drug and the bacterial response to it.

Transmission Electron Microscopy (TEM): TEM can be used to visualize the ultrastructural changes within bacterial cells treated with this compound. As this compound inhibits cell wall synthesis, TEM can reveal defects in the bacterial cell wall, such as thinning, bulging, or lysis.

Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging the surface of bacteria at the nanoscale. It can be used to study the effects of this compound on the mechanical properties of the bacterial cell wall, such as its stiffness and elasticity.

Fluorescence Microscopy: This technique uses fluorescent probes to label specific components of the bacterial cell, such as the cell wall or DNA. It can be used to visualize the localization of this compound within the bacterial cell and to monitor the dynamics of the bacterial response to the drug in real-time.

These advanced imaging techniques provide a direct visualization of the consequences of this compound's interaction with its bacterial targets.

Computational Chemistry and Informatics in this compound Drug Design

Computational chemistry and informatics have become indispensable tools in modern drug design and discovery. pharmaron.com These in silico methods can be applied to this compound to understand its mechanism of action at a molecular level, to predict and explain resistance, and to design novel derivatives with improved properties.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking can be used to model its interaction with its target, the penicillin-binding proteins (PBPs). nih.gov This can help to understand the structural basis of its activity and to design new derivatives that bind more tightly to the target.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational changes that occur when this compound binds to a PBP and how mutations in the PBP can lead to resistance.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. pharmaron.com These models can be used to predict the activity of new this compound derivatives before they are synthesized, thus saving time and resources.

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to have a specific biological activity. Pharmacophore models can be used to search large databases of chemical compounds to identify new molecules that are likely to have the desired activity.

These computational approaches can accelerate the process of designing and optimizing new cephalosporin (B10832234) antibiotics based on the this compound scaffold.

Computational MethodApplication in this compound ResearchPotential Outcomes
Molecular DockingSimulating the binding of this compound to penicillin-binding proteins (PBPs).Understanding key interactions for affinity and identifying potential resistance mutations.
Molecular Dynamics (MD) SimulationsAnalyzing the stability and conformational changes of the this compound-PBP complex.Elucidating the dynamic nature of binding and the impact of mutations on complex stability.
Quantitative Structure-Activity Relationship (QSAR)Developing models to predict the antibacterial activity of new this compound analogs.Guiding the design of more potent this compound derivatives.
Pharmacophore ModelingIdentifying the essential chemical features of this compound required for its activity.Facilitating the virtual screening of compound libraries to find novel scaffolds with similar activity.

Therapeutic Applications Research and Comparative Studies

Comparative Efficacy and Effectiveness Research

Analysis of Antimicrobial Activity in Polymicrobial Infections

Specific detailed research findings focusing solely on Ceftiolene's antimicrobial activity in polymicrobial infections are not extensively documented in the currently available literature. However, the antimicrobial profile of this compound, a third-generation cephalosporin (B10832234), provides insights into its potential in such complex infectious environments. This compound has demonstrated affinities for penicillin-binding proteins (PBPs) that are comparable to those of established third-generation cephalosporins like ceftriaxone (B1232239) and cefotaxime (B1668864) against Escherichia coli. Furthermore, its affinity for higher molecular weight PBPs in E. coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa was generally greater than that of latamoxef (B1674534) (moxalactam). uni.lu This suggests a broad-spectrum potential against a range of Gram-negative pathogens.

To illustrate the approach to evaluating β-lactam activity in polymicrobial settings, the example of ceftaroline, another advanced-generation cephalosporin, is pertinent. Ceftaroline has been shown to be efficacious in clinical trials for both monomicrobial and polymicrobial infections, particularly in acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). fishersci.se Its spectrum of activity includes key pathogens often found in mixed infections, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, along with various Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. fishersci.sesensus.org

Real-World Effectiveness Studies and Observational Data Analysis for β-Lactams

Considerations for Clinical Development Pathways for β-Lactam Antibiotics

The clinical development of novel β-lactam antibiotics, such as this compound, involves a rigorous, multi-phase process designed to establish safety, efficacy, and optimal dosing. This pathway is influenced by the unique pharmacokinetic and pharmacodynamic properties of this antibiotic class and the evolving landscape of antimicrobial resistance.

Principles of Early-Phase Antimicrobial Clinical Trial Design

Early-phase clinical trials are the initial stages of testing a new antimicrobial agent in human subjects, following extensive preclinical research conducted in laboratory settings and animal models. These preclinical studies provide foundational information on the drug's safety, efficacy, and initial pharmacokinetic (PK) and pharmacodynamic (PD) characteristics.

Phase I clinical trials, often referred to as "first-in-human" studies, typically involve a small group of healthy volunteers, or in some cases, patients with the target disease, ranging from 20 to 100 participants. The primary objectives of Phase I trials are to assess the safety and tolerability of the new drug, identify any potential side effects, and determine the appropriate dosage range for subsequent studies. During these trials, escalating doses of the drug are administered, allowing researchers to evaluate its safety profile at different exposure levels. Pharmacokinetic studies are often integrated into Phase I to understand how the body absorbs, distributes, metabolizes, and eliminates the drug, which is crucial for determining optimal drug concentrations. The design of these trials considers various factors, including participant selection criteria, study duration, the inclusion of control groups to minimize bias, and methods for data collection and analysis. Government agencies, such as the National Institutes of Health (NIH)/National Institute of Allergy and Infectious Diseases (NIAID) and the Biomedical Advanced Research and Development Authority (BARDA), play a significant role in supporting and guiding the early-stage discovery and development of new antimicrobial drugs, with the FDA providing scientific and regulatory advice on clinical trial design.

Pharmacokinetic/Pharmacodynamic Target Attainment in Clinical Development

Pharmacokinetic/pharmacodynamic (PK/PD) principles are fundamental to the successful development and optimization of β-lactam antibiotics. β-lactams are characterized by time-dependent bactericidal activity, meaning their efficacy is primarily determined by the duration for which the free (unbound) drug concentration remains above the minimum inhibitory concentration (MIC) of the causative pathogen during the dosing interval (%fT > MIC).

While a conservative PK/PD target of 40-70% fT > MIC has traditionally been considered sufficient for bactericidal activity, more aggressive targets are often pursued, particularly in severe infections or in critically ill patients. For instance, a target of 100% fT > 4xMIC is frequently proposed to maximize efficacy and, importantly, to minimize the emergence of resistance. Critically ill patients present unique challenges due to altered pharmacokinetics, including an increased volume of distribution and augmented renal clearance, which can lead to subtherapeutic drug concentrations. To overcome these challenges and improve PK/PD target attainment, strategies such as prolonged or continuous infusions of β-lactams are increasingly employed.

The Probability of Target Attainment (PTA) analysis is a key tool in clinical development, allowing for the simulation of various dosing strategies against the distribution of MICs for target pathogens. This analysis helps to predict the likelihood of achieving desired PK/PD targets and informs dose optimization to improve clinical outcomes and suppress resistance. The application of PK/PD principles is therefore essential for optimizing the use of existing antimicrobials and guiding the development of new agents to combat the growing threat of antimicrobial resistance.

Challenges, Opportunities, and Future Perspectives in Ceftiolene Research

Addressing Antimicrobial Resistance Mechanisms

Antimicrobial resistance poses a significant threat to the effectiveness of β-lactam antibiotics, including Ceftiolene. Bacteria develop resistance through various mechanisms, such as the production of β-lactamase enzymes that hydrolyze the antibiotic, alterations in penicillin-binding proteins (PBPs) which are the drug's targets, and the upregulation of efflux pumps that expel the drug from bacterial cells nih.govnih.govmdpi.com. Third-generation cephalosporins like this compound are particularly vulnerable to hydrolysis by extended-spectrum β-lactamases (ESBLs) and certain carbapenemases mdpi.comnih.gov. Therefore, research efforts related to this compound must focus on understanding and circumventing these resistance pathways.

Research into Combination Therapies to Overcome Resistance (e.g., β-Lactamase Inhibitors)

A crucial strategy to combat β-lactam resistance is the development and application of combination therapies, particularly the co-administration of β-lactam antibiotics with β-lactamase inhibitors nih.govmdpi.comnih.govresearchgate.netmdpi.com. This approach aims to protect the β-lactam ring from enzymatic degradation, thereby restoring or enhancing the antibiotic's activity against resistant strains. While specific combination therapies involving this compound are not extensively detailed in current literature, the principle remains a vital area of investigation for all β-lactams.

Examples of β-lactamase inhibitors that have been successfully combined with other β-lactams include Tazobactam (PubChem CID 123630), Sulbactam (PubChem CID 130313), Enmetazobactam (PubChem CID 23653540), Avibactam, Relebactam, Vaborbactam, and Zidebactam nih.govnih.govresearchgate.netmdpi.comwikipedia.orgoup.comnih.govnih.gov. Research in this domain for this compound would involve identifying β-lactamase inhibitors that effectively protect its structure against prevalent enzymes, potentially leading to new therapeutic combinations.

Identification of New Antimicrobial Targets for this compound-Derived Compounds

The primary mechanism of action for β-lactam antibiotics involves inhibiting bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) nih.govnih.gov. However, the emergence of altered PBPs contributes to resistance nih.govresearchgate.net. The ongoing challenge of antimicrobial resistance necessitates the identification of novel antimicrobial targets beyond traditional PBPs for existing compounds or their derivatives frontiersin.orgturkjps.orgnih.gov. For this compound, this could involve exploring its potential to interact with other essential bacterial processes or proteins, or designing derivatives that selectively target new vulnerabilities in resistant pathogens. While specific new targets for this compound-derived compounds are not widely reported, this remains a critical area of opportunity within the broader field of antimicrobial drug discovery.

Repurposing and Exploration of Non-Antibiotic Applications of this compound

The repurposing of existing drugs for new therapeutic indications is a growing area of pharmaceutical research. This approach can accelerate drug development by leveraging compounds with known safety profiles. While some non-antibiotic compounds have demonstrated antimicrobial activity ptfarm.pl, current research literature does not extensively document any specific non-antibiotic applications or repurposing efforts for this compound. Further investigation would be required to explore any potential therapeutic uses of this compound outside its established role as an antibiotic.

Advancements in Chemical Synthesis and Analog Design for Enhanced Activity

Advancements in chemical synthesis and analog design are fundamental to improving the efficacy, selectivity, and pharmacokinetic properties of existing drugs wiley-vch.de. For β-lactam antibiotics like this compound, the design of new analogs can aim to enhance their stability against β-lactamases, improve their affinity for PBPs, or broaden their spectrum of activity against resistant strains. This involves modifying the side chains or the core β-lactam structure to overcome specific resistance mechanisms or improve drug delivery. While general principles of chemical synthesis and analog design apply to β-lactams google.comgoogleapis.comepo.org, specific detailed advancements in the synthesis or analog design for this compound are not prominently featured in the provided search results. This area represents a continuous opportunity for medicinal chemists to optimize this compound's therapeutic profile.

Integration of Omics and Computational Approaches in Drug Discovery for this compound

The integration of 'omics' technologies (e.g., genomics, proteomics, metabolomics) and advanced computational approaches (e.g., molecular docking, virtual screening, molecular dynamics simulations, machine learning, and artificial intelligence) is revolutionizing drug discovery by enabling faster, more efficient, and cost-effective identification and optimization of potential drug candidates frontiersin.orggsconlinepress.comcipf.esresearchgate.netnih.govfrontiersin.org.

These approaches can be applied to this compound research in several ways:

Target Identification: Omics data can provide a holistic understanding of bacterial disease mechanisms, helping to identify novel drug targets or vulnerabilities that this compound or its derivatives could exploit frontiersin.orggsconlinepress.com.

Mechanism of Resistance Elucidation: Computational methods can help in understanding how specific mutations in bacterial enzymes or PBPs confer resistance to this compound, guiding the design of new compounds that overcome these mechanisms.

Analog Design and Optimization: Virtual screening and molecular docking can rapidly evaluate large libraries of this compound analogs for their binding affinity to target proteins, accelerating the lead optimization process researchgate.netnih.govfrontiersin.org.

Pharmacokinetic/Pharmacodynamic (PK/PD) Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, streamlining preclinical development researchgate.net.

While specific studies applying these advanced methodologies directly to this compound are not detailed in the provided information, their general applicability within β-lactam drug discovery suggests a significant future opportunity for this compound research.

Contribution of this compound Research to Broader β-Lactam Science

As a member of the cephalosporin (B10832234) class, and more broadly, the β-lactam family of antibiotics, research into this compound contributes to the collective scientific understanding of this crucial class of antimicrobials wikipedia.org. Any studies on this compound's mechanism of action, interaction with bacterial targets like PBPs, or its susceptibility to various β-lactamases, even if limited, provide valuable insights into the broader β-lactam science. For instance, understanding how this compound interacts with specific PBPs or how it is affected by different resistance enzymes can inform the development of other β-lactams or β-lactamase inhibitors. The challenges and opportunities encountered in this compound research reflect those faced by the entire β-lactam class, and advancements in one area can often be extrapolated to benefit the development and application of other β-lactam antibiotics.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Ceftiolene inhibits bacterial cell wall synthesis?

  • Methodological Answer : Investigate this compound's interaction with penicillin-binding proteins (PBPs) using techniques such as:

  • X-ray crystallography to resolve the drug-PBP binding interface .
  • Fluorescence polarization assays to quantify binding affinity and kinetics.
  • Peptidoglycan synthesis assays (e.g., HPLC-based methods) to measure inhibition of cross-linking .

Q. What is the spectrum of antibacterial activity for this compound against Gram-positive and Gram-negative pathogens?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using standardized CLSI or EUCAST protocols. Include:

  • Diverse bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) to assess coverage breadth.
  • Comparative analysis with other cephalosporins to contextualize efficacy .

Q. How does bacterial resistance to this compound develop, and what genetic markers are associated with reduced susceptibility?

  • Methodological Answer : Perform whole-genome sequencing of resistant mutants generated via in vitro serial passage experiments. Focus on mutations in:

  • PBPs (e.g., pbpA, pbpB) to identify structural changes affecting drug binding.
  • Efflux pump regulators (e.g., marR, acrAB) to assess overexpression .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in in vivo versus in vitro models?

  • Methodological Answer : Design integrated studies that:

  • Standardize experimental variables (e.g., inoculum size, pharmacokinetic parameters).
  • Use animal infection models (e.g., murine neutropenic thigh) to correlate in vitro MICs with in vivo outcomes.
  • Apply meta-analysis to reconcile discrepancies across studies, controlling for confounding variables .

Q. What experimental strategies optimize this compound’s stability and bioavailability in novel drug formulations?

  • Methodological Answer :

  • Physicochemical profiling : Assess pH-dependent stability via HPLC under simulated physiological conditions.
  • Nanocarrier encapsulation : Test liposomal or polymeric nanoparticles for enhanced tissue penetration using in vitro permeability models (e.g., Caco-2 cells) .

Q. How can researchers design assays to evaluate this compound’s synergy with β-lactamase inhibitors against multidrug-resistant pathogens?

  • Methodological Answer : Implement checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine this compound with inhibitors like avibactam or tazobactam. Validate results using:

  • Time-kill kinetics to confirm bactericidal synergy.
  • Genomic analysis of β-lactamase gene expression (e.g., blaCTX-M, blaTEM) via qRT-PCR .

Q. What methodologies best characterize this compound’s off-target effects on human microbiota?

  • Methodological Answer :

  • 16S rRNA sequencing of fecal/intestinal samples from animal models pre- and post-treatment.
  • Metabolomic profiling (e.g., LC-MS) to identify shifts in microbial metabolites (e.g., short-chain fatty acids) .

Methodological Guidelines for Research Design

  • Literature Review : Use platforms like SciFinder to systematically search for this compound-related studies, prioritizing primary literature and excluding non-peer-reviewed sources (e.g., ) .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in conflicting results, emphasizing dose-response relationships and temporality .
  • Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed method documentation, including raw data deposition in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftiolene
Reactant of Route 2
Ceftiolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.